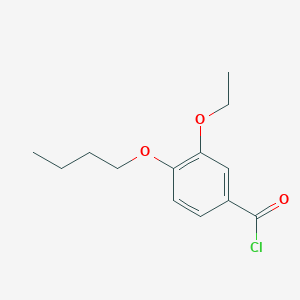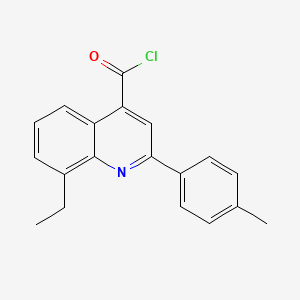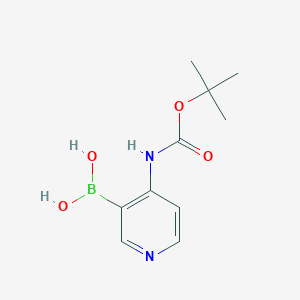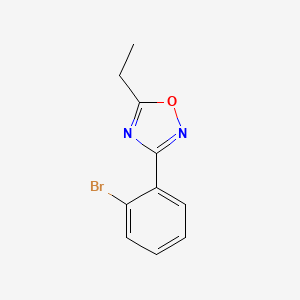
3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid is an organic compound with the chemical formula C9H7F3O4S. It is characterized by the presence of a trifluoroethanesulfonyl group attached to a benzoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid typically involves the reaction of benzoic acid derivatives with trifluoroethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at low temperatures to control the reactivity of the trifluoroethanesulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidation of the benzoic acid moiety can lead to the formation of carboxylate or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed, usually in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoic acid derivatives, while reduction reactions may produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,2,2-Trifluoroethyl)benzoic acid: Similar structure but lacks the sulfonyl group.
3-(2,2,2-Trifluoroethanesulfonyl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.
3-(2,2,2-Trifluoroethanesulfonyl)aniline: Similar structure but with an aniline group instead of a carboxylic acid.
Uniqueness
3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid is unique due to the presence of both the trifluoroethanesulfonyl and benzoic acid moieties. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for diverse chemical reactivity. These properties make it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)5-17(15,16)7-3-1-2-6(4-7)8(13)14/h1-4H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNQKSDXFYJKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)


![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)


